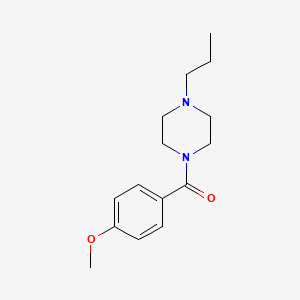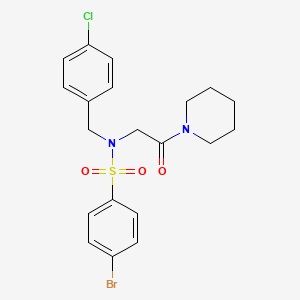![molecular formula C17H23NO3 B4765931 ethyl N-[3-(4-tert-butylphenyl)acryloyl]glycinate](/img/structure/B4765931.png)
ethyl N-[3-(4-tert-butylphenyl)acryloyl]glycinate
Übersicht
Beschreibung
Ethyl N-[3-(4-tert-butylphenyl)acryloyl]glycinate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. It is a derivative of glycine, an amino acid that plays a critical role in the structure and function of proteins.
Wirkmechanismus
The mechanism of action of ethyl N-[3-(4-tert-butylphenyl)acryloyl]glycinate is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression and plays a role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce the expression of genes involved in inflammation and pain. In vivo studies have demonstrated its ability to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. It has also been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl N-[3-(4-tert-butylphenyl)acryloyl]glycinate in lab experiments is its ability to inhibit the production of inflammatory mediators without causing significant side effects. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on ethyl N-[3-(4-tert-butylphenyl)acryloyl]glycinate. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another area of interest is the investigation of its potential applications in the treatment of other inflammatory conditions such as asthma and inflammatory bowel disease. Additionally, further studies are needed to fully elucidate its mechanism of action and to identify potential targets for drug development.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[3-(4-tert-butylphenyl)acryloyl]glycinate has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In agriculture, it has been studied for its ability to enhance plant growth and improve crop yields. In material science, it has been investigated for its potential use in the development of new materials with unique properties.
Eigenschaften
IUPAC Name |
ethyl 2-[[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-5-21-16(20)12-18-15(19)11-8-13-6-9-14(10-7-13)17(2,3)4/h6-11H,5,12H2,1-4H3,(H,18,19)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUUURVKCYFTPX-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C=CC1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)/C=C/C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate](/img/structure/B4765855.png)


![2-{[3-(1-naphthyloxy)propyl]thio}pyridine](/img/structure/B4765877.png)
![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4765886.png)
![1-benzyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4765896.png)
![1,1'-[1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone](/img/structure/B4765901.png)
![2,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4765914.png)
![N-[3-({[(4-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2,4-dichlorobenzamide](/img/structure/B4765922.png)
![4-{[5-(2-furyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4765923.png)
![2-{[4-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4765937.png)
![N'-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-5-methyl-3-thiophenecarbohydrazide](/img/structure/B4765947.png)
![2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4765954.png)
